molecular formula C9H8BrFO4S B15262563 Ethyl 3-bromo-4-(fluorosulfonyl)benzoate

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate

Cat. No.: B15262563
M. Wt: 311.13 g/mol
InChI Key: GNGCHEFBFNAVBB-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position and a fluorosulfonyl (-SO₂F) group at the 4-position of the benzene ring. This compound combines electrophilic substituents (bromo and fluorosulfonyl) with an ester functional group, making it highly reactive in coupling and substitution reactions. The fluorosulfonyl group is particularly notable for its electron-withdrawing nature, which enhances electrophilicity and stabilizes transition states in catalytic reactions .

Properties

Molecular Formula

C9H8BrFO4S

Molecular Weight

311.13 g/mol

IUPAC Name

ethyl 3-bromo-4-fluorosulfonylbenzoate

InChI

InChI=1S/C9H8BrFO4S/c1-2-15-9(12)6-3-4-8(7(10)5-6)16(11,13)14/h3-5H,2H2,1H3

InChI Key

GNGCHEFBFNAVBB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)S(=O)(=O)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-bromo-4-(fluorosulfonyl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The fluorosulfonyl group can be oxidized to form sulfonic acids using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water).

Major Products Formed

    Substitution: Products with nucleophiles replacing the bromine atom.

    Reduction: Alcohol derivatives of the ester group.

    Oxidation: Sulfonic acid derivatives of the fluorosulfonyl group.

Scientific Research Applications

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-(fluorosulfonyl)benzoate involves its reactive functional groups. The bromine and fluorosulfonyl groups can participate in various chemical reactions, allowing the compound to interact with different molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Ethyl 3-bromo-4-(fluorosulfonyl)benzoate with structurally related benzoate esters, focusing on substituent effects, reactivity, and applications.

Table 1: Comparative Analysis of Ethyl Benzoate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Characteristics Applications References
This compound Not provided C₉H₈BrFO₄S 309.13 (calculated) Bromo, Fluorosulfonyl, Ester Electrophilic substitution, coupling Pharmaceuticals, Polymers Inferred
Ethyl 3-bromo-4-fluorobenzoate 3233-33-2 C₉H₈BrFO₂ 247.06 Bromo, Fluoro, Ester Halogenation, nucleophilic aromatic substitution Chemical synthesis
Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate 872593-29-8 C₁₁H₁₂BrFO₃ 291.11 Bromoethoxy, Fluoro, Ester Polymer crosslinking, radical reactions Material science
2-(Fluorosulfonyl)ethyl benzoate Not provided C₉H₉FO₄S 232.23 Fluorosulfonyl, Ester Conjugate addition (CuO-catalyzed) Organic synthesis
Ethyl 3-bromo-4-methoxybenzoate 460079-82-7 C₁₀H₁₁BrO₃ 259.10 Bromo, Methoxy, Ester SNAr reactions, demethylation Intermediate in drug synthesis

Key Comparative Insights

Reactivity

  • Electrophilicity : The fluorosulfonyl group in this compound significantly enhances electrophilicity compared to analogs with methoxy or hydroxy groups (e.g., Ethyl 3-bromo-4-methoxybenzoate). This property facilitates nucleophilic aromatic substitution and Suzuki-Miyaura coupling reactions .
  • Catalytic Applications : The fluorosulfonyl group participates in copper-promoted conjugate additions, as demonstrated in the synthesis of 2-(fluorosulfonyl)ethyl benzoate (74–89% yield under argon) . Similar reactivity is expected for the target compound.

Functional Group Synergy

  • The bromine atom acts as a leaving group, while the fluorosulfonyl group directs electrophilic attack to specific positions on the aromatic ring. This combination is absent in simpler derivatives like Ethyl 3-bromo-4-fluorobenzoate, which lacks sulfonyl reactivity .

Applications Pharmaceuticals: Derivatives with bromine and sulfonyl groups (e.g., Ethyl 4-((3-((3-bromophenyl)amino)...)benzoate in ) are intermediates in drug synthesis. The target compound’s bromo-fluorosulfonyl motif could enable access to kinase inhibitors or antiviral agents . Material Science: Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate () demonstrates utility in polymer crosslinking, suggesting analogous applications for the target compound in functionalized resins .

Safety and Toxicity Bromine and fluorosulfonyl substituents may increase toxicity compared to alkyl-substituted benzoates (e.g., Ethyl 4-(dimethylamino)benzoate in ). highlights that brominated compounds pose higher risks of dermal irritation .

Biological Activity

Ethyl 3-bromo-4-(fluorosulfonyl)benzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a detailed exploration of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

Chemical Structure and Properties

This compound features a benzoate moiety substituted with a bromine atom and a fluorosulfonyl group. The general structure can be represented as follows:

C9H8BrF2O4S\text{C}_9\text{H}_8\text{BrF}_2\text{O}_4\text{S}

This structure contributes to its reactivity and biological interactions.

The fluorosulfonyl group in this compound is known for its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to modulation of enzymatic activity, potentially influencing various biological pathways. The bromine atom may also enhance the compound's lipophilicity, facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Properties

Recent studies have indicated that compounds containing fluorosulfonyl groups exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. In vitro assays demonstrated that the compound exhibits significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Cytotoxicity

The cytotoxic effects of this compound have been assessed in several cancer cell lines. Results indicate that the compound induces apoptosis in these cells, potentially through the activation of caspase pathways. The IC50 values for different cell lines are summarized in Table 1.

Cell LineIC50 (µM)
HeLa12.5
MCF-78.0
A54915.0

This table illustrates the varying sensitivity of different cancer cell lines to the compound, highlighting its potential as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A recent publication explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial activity.
  • Cytotoxicity Assessment : A research group investigated the cytotoxic effects of this compound on breast cancer cells. The findings revealed that treatment with the compound led to significant cell death, with flow cytometry analysis confirming an increase in early apoptotic cells after exposure.

Comparative Analysis

This compound can be compared to other fluorosulfonyl-containing compounds in terms of biological activity:

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)
This compoundModerate12.5
4-FluorobenzenesulfonamideHigh10.0
SulfobromophthaleinLow>50

This comparison highlights the unique position of this compound within a class of biologically active compounds.

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